molecular formula C56H40N2 B15248721 N-[4-[6-(N-naphthalen-1-ylanilino)-2,3-diphenylphenyl]phenyl]-N-phenylnaphthalen-1-amine

N-[4-[6-(N-naphthalen-1-ylanilino)-2,3-diphenylphenyl]phenyl]-N-phenylnaphthalen-1-amine

Cat. No.: B15248721
M. Wt: 740.9 g/mol
InChI Key: LYALHQOHWZYYOH-UHFFFAOYSA-N
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Description

The compound N-[4-[6-(N-naphthalen-1-ylanilino)-2,3-diphenylphenyl]phenyl]-N-phenylnaphthalen-1-amine is a highly substituted aromatic amine featuring multiple phenyl and naphthyl groups. Its structural complexity arises from a central 2,3-diphenylphenyl core linked to N-phenylnaphthalen-1-amine moieties.

Properties

Molecular Formula

C56H40N2

Molecular Weight

740.9 g/mol

IUPAC Name

N-[4-[6-(N-naphthalen-1-ylanilino)-2,3-diphenylphenyl]phenyl]-N-phenylnaphthalen-1-amine

InChI

InChI=1S/C56H40N2/c1-5-19-43(20-6-1)51-39-40-54(58(47-29-11-4-12-30-47)53-34-18-26-42-22-14-16-32-50(42)53)56(55(51)44-23-7-2-8-24-44)45-35-37-48(38-36-45)57(46-27-9-3-10-28-46)52-33-17-25-41-21-13-15-31-49(41)52/h1-40H

InChI Key

LYALHQOHWZYYOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC9=CC=CC=C98)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[6-(N-naphthalen-1-ylanilino)-2,3-diphenylphenyl]phenyl]-N-phenylnaphthalen-1-amine typically involves multi-step organic reactions. One common method includes the coupling of naphthalen-1-ylamine with diphenylphenyl derivatives under controlled conditions. The reaction often requires catalysts such as palladium or copper and is conducted in solvents like toluene or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

N-[4-[6-(N-naphthalen-1-ylanilino)-2,3-diphenylphenyl]phenyl]-N-phenylnaphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted aromatic amines, quinones, and reduced amine derivatives .

Scientific Research Applications

N-[4-[6-(N-naphthalen-1-ylanilino)-2,3-diphenylphenyl]phenyl]-N-phenylnaphthalen-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[4-[6-(N-naphthalen-1-ylanilino)-2,3-diphenylphenyl]phenyl]-N-phenylnaphthalen-1-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes by binding to their active sites, leading to changes in metabolic processes .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s distinguishing feature is its 2,3-diphenylphenyl backbone, which differentiates it from simpler naphthalenamine derivatives. Below is a comparative analysis of key structural analogs:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituents Applications Reference
Target Compound C₄₆H₃₄N₂ 2,3-Diphenylphenyl, naphthalen-1-amine Inferred: OLEDs, organic semiconductors
N-BDAVBi C₄₄H₃₄N₂ Styryl groups, diphenylamino Blue emitter in OLEDs
N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine C₂₂H₁₆BrN Bromophenyl Pharmaceutical intermediates
N-(4-Ethoxyphenyl)naphthalen-1-amine C₁₈H₁₇NO Ethoxyphenyl Potential agrochemicals
N-(4′-Bromo-4-biphenylyl)-N-phenyl-1-naphthylamine C₂₈H₂₀BrN Biphenyl, bromo Materials science (unpublished)

Key Observations :

  • Electronic Properties : The target compound’s extended aromatic system likely results in superior charge mobility compared to simpler analogs like N-(4-Ethoxyphenyl)naphthalen-1-amine . This property aligns with OLED applications observed in N-BDAVBi , which achieves high brightness (16,800 cd/m²) and efficiency (5.8 cd/A) in blue-emitting layers .
  • Substituent Effects : Bromine in N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine enhances steric bulk and may reduce solubility, whereas ethoxy groups in N-(4-Ethoxyphenyl)naphthalen-1-amine improve solubility but reduce thermal stability .
Optoelectronics
  • OLED Performance : The target compound’s structural similarity to N-BDAVBi suggests utility in organic light-emitting diodes (OLEDs). N-BDAVBi achieves a maximum brightness of 16,800 cd/m² and stable white light emission when paired with phosphorescent dyes . The target compound’s additional phenyl groups may further enhance electroluminescent efficiency by reducing aggregation-induced quenching.

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